molecular formula C12H12N2O2 B8014554 (2R)-2-azaniumyl-3-quinolin-4-ylpropanoate

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate

Cat. No.: B8014554
M. Wt: 216.24 g/mol
InChI Key: ZUYBRQWHZZVAHM-SNVBAGLBSA-N
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Description

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate is a chiral amino acid derivative that features a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-quinolin-4-ylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and amino acids.

    Formation of Intermediate: The quinoline ring is functionalized to introduce the necessary substituents. This can involve nitration, reduction, and other functional group transformations.

    Coupling Reaction: The functionalized quinoline is then coupled with an amino acid derivative under conditions that favor the formation of the desired chiral center. This step often requires the use of coupling reagents such as EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the amino acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-quinolin-4-ylpropanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino acid moiety can interact with enzymes, modulating their activity. The compound may also influence signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-3-quinolin-4-ylpropanoate: The enantiomer of the compound, which may have different biological activities.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents, such as quinine and chloroquine.

    Amino acid derivatives: Compounds with similar amino acid moieties but different aromatic rings, such as tryptophan derivatives.

Uniqueness

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate is unique due to its specific chiral center and the combination of the quinoline ring with an amino acid moiety. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-quinolin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBRQWHZZVAHM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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